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Thalidomide-5'-piperidine HCl

PROTAC design exit vector geometry ternary complex formation

Thalidomide-5'-piperidine HCl (CAS 2636798-56-4), systematically named 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione hydrochloride, is a functionalized cereblon (CRBN) ligand-linker conjugate designed as a pre-assembled building block for proteolysis-targeting chimera (PROTAC) synthesis. The compound retains the thalidomide-derived glutarimide pharmacophore essential for CRBN E3 ubiquitin ligase engagement while introducing a 5-position piperidine moiety bearing a terminal primary amine (as the hydrochloride salt), enabling direct conjugation to carboxyl-containing target-protein ligands via amide bond formation.

Molecular Formula C18H21ClN4O4
Molecular Weight 392.8 g/mol
Cat. No. B14038405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5'-piperidine HCl
Molecular FormulaC18H21ClN4O4
Molecular Weight392.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N.Cl
InChIInChI=1S/C18H20N4O4.ClH/c19-10-5-7-21(8-6-10)11-1-2-12-13(9-11)18(26)22(17(12)25)14-3-4-15(23)20-16(14)24;/h1-2,9-10,14H,3-8,19H2,(H,20,23,24);1H
InChIKeyNHAXLMUVZKYXLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-5'-piperidine HCl as a CRBN-Targeting PROTAC Building Block: Core Identity and Procurement Context


Thalidomide-5'-piperidine HCl (CAS 2636798-56-4), systematically named 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione hydrochloride, is a functionalized cereblon (CRBN) ligand-linker conjugate designed as a pre-assembled building block for proteolysis-targeting chimera (PROTAC) synthesis . The compound retains the thalidomide-derived glutarimide pharmacophore essential for CRBN E3 ubiquitin ligase engagement while introducing a 5-position piperidine moiety bearing a terminal primary amine (as the hydrochloride salt), enabling direct conjugation to carboxyl-containing target-protein ligands via amide bond formation . With a molecular formula of C₁₈H₂₁ClN₄O₄ and molecular weight of 392.8 g/mol, this compound belongs to the class of immunomodulatory imide drug (IMiD)-derived chemical biology tools and is supplied at ≥95% purity for research use .

Why Thalidomide-5'-piperidine HCl Cannot Be Replaced by Generic CRBN Ligands or Alternative Building Blocks


Generic substitution among CRBN-recruiting PROTAC building blocks is precluded by three interdependent structural variables that directly govern ternary complex formation and degradation efficiency: (i) the attachment position on the phthalimide ring (C4 versus C5), which alters the spatial trajectory (exit vector) of the linker and consequently the geometry of the induced E3 ligase–target protein interface [1]; (ii) the chemical nature and rigidity of the linker moiety itself, with piperidine imparting conformational restriction distinct from flexible PEG or alkyl chains ; and (iii) the terminal functional group identity, where the free amine hydrochloride of Thalidomide-5'-piperidine HCl permits direct amide coupling to carboxyl-containing target warheads without deprotection steps required by Boc-protected or ester-terminated analogs . Even subtle changes in exit-vector geometry have been shown to determine degradation potency and neosubstrate selectivity profiles in published PROTAC structure–activity relationship (SAR) studies [1]. The quantitative evidence below substantiates why each of these dimensions carries actionable consequences for degrader library design and procurement decisions.

Quantitative Differentiation Evidence: Thalidomide-5'-piperidine HCl Versus Key Comparators


Exit Vector Spatial Trajectory: C5-Piperidine Attachment Produces a Distinct Linker Projection Angle Compared to C4-Modified Analogs

Thalidomide-5'-piperidine HCl anchors the piperidine linker at the C5 position of the phthalimide ring. Structural analysis of the CRBN–pomalidomide–ZNF692 ternary complex (PDB 6H0G) demonstrates that C4 and C5 exit vectors project the linker along substantially different spatial trajectories, with the C5 vector orienting the conjugated target ligand toward a distinct region of the neosubstrate interface compared to C4 attachment [1]. This geometric difference has been explicitly cited as a key determinant in rational PROTAC optimization, where changing the exit vector altered degradation potency [1]. In contrast, the commonly used 5-Amino-Thalidomide building block lacks the piperidine spacer entirely, providing only a short, rigid aniline-type amine at C5 ; Thalidomide-4-C3-NH₂ hydrochloride anchors the linker at C4 rather than C5 .

PROTAC design exit vector geometry ternary complex formation

Terminal Amine Chemistry: Free Base Piperidine Amine Enables Direct One-Step Conjugation Versus Protected or Acid-Terminated Alternatives

Thalidomide-5'-piperidine HCl presents a free terminal primary amine on the piperidine ring (as the hydrochloride salt), enabling direct peptide coupling with carboxylic acid-containing target ligands or reductive amination with aldehyde-bearing warheads without requiring a deprotection step . This stands in contrast to Thalidomide-O-C4-COOH, which terminates in a carboxylic acid and requires amine-functionalized target ligands for conjugation—reversing the reactive partner required . Boc-protected piperidine analogs (e.g., Thalidomide-piperidine-NH-Boc) necessitate an additional acidic deprotection step prior to conjugation, adding one synthetic operation and potentially introducing product loss . Sigma-Aldrich explicitly validates this amine for rapid conjugation with carboxyl linkers via peptide coupling and for linker attachment via reductive amination .

PROTAC synthesis amide coupling terminal functional group

CRBN Binding Affinity Retention of the Thalidomide Glutarimide Core: Contextualizing the Parent Scaffold Ki Against Clinical IMiDs

The glutarimide pharmacophore of the thalidomide scaffold—preserved in Thalidomide-5'-piperidine HCl—binds the CRBN Tri-Trp pocket (residues W380, W386, W400) with a dissociation constant (Kd) of 121.6 ± 23.2 nM as measured by Cy5-thalidomide fluorescence polarization [1]. Competitive titration yielded a Ki of 249.20 nM for thalidomide against human DDB1–CRBN [1]. The 5-position piperidine substitution is projected away from the glutarimide binding pocket toward solvent-exposed space, consistent with published SAR showing that C5 modifications are generally well-tolerated with respect to CRBN binding [2]. Clinical IMiDs exhibit the following Ki values in the same competitive displacement assay: lenalidomide Ki = 177.80 nM; pomalidomide Ki = 156.60 nM [1]. While direct Ki data for the target compound itself are not publicly reported in peer-reviewed literature, the structural rationale and class-level SAR predict that 5-piperidine substitution preserves low-to-mid nanomolar CRBN engagement [2][3].

CRBN binding affinity competitive titration cereblon engagement

Rigid Piperidine Linker versus Flexible PEG/Alkyl Alternatives: Conformational Restriction as a Determinant of PROTAC Ternary Complex Stability

Thalidomide-5'-piperidine HCl incorporates a conformationally restricted piperidine ring as the linker scaffold, in contrast to the freely rotatable PEG (polyethylene glycol) or alkyl chains employed in building blocks such as Thalidomide-5-(PEG2-amine) or Thalidomide-O-C5-piperidine-NH-Boc [1]. PROTAC design literature identifies linker rigidity as a critical parameter influencing ternary complex stability: rigid linkers reduce the entropic penalty of binding by pre-organizing the E3 ligase and target protein into a productive orientation, potentially enhancing cooperative binding and degradation efficiency [2]. The piperidine ring's chair conformation restricts rotational degrees of freedom to approximately 2–3 low-energy conformers, compared with >10⁴ accessible conformers for a PEG4 linker of comparable length (estimated ~6–7 Å end-to-end distance for piperidine vs. variable PEG coil) [2]. Sigma-Aldrich classifies this piperidine-containing building block within its 'rigid linker' portfolio alongside piperazine-containing conjugates .

linker rigidity PROTAC ternary complex conformational entropy

Pre-Installed Linker Eliminates One to Two Synthetic Steps Compared to Sequential Assembly of CRBN Ligand Plus Linker

Thalidomide-5'-piperidine HCl is supplied as a pre-assembled ligand-linker conjugate with a pendant amine ready for direct coupling to a target warhead. The conventional sequential approach requires (Step 1) functionalization of the thalidomide scaffold at the 5-position to install a reactive handle, (Step 2) attachment of the linker moiety, and (Step 3) conjugation to the target ligand . The pre-assembled building block collapses Steps 1–2 into a single procurement-and-couple workflow, reducing total synthetic operations by 1–2 steps per degrader molecule . Sigma-Aldrich explicitly positions this compound within its Protein Degrader Building Blocks portfolio, noting that when the same terminal chemistry is selected (amine), 50+ ligand-linker conjugates can be reacted with one target ligand in parallel to generate an initial screening library . This parallelization capability is not achievable when each degrader requires sequential linker installation.

PROTAC library synthesis parallel chemistry synthetic efficiency

Patent-Validated Scaffold: Core Structure Appears in Neomorph IKZF2 Degrader Patent Series with Demonstrated Cellular Activity

The 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione scaffold—the free-base form of Thalidomide-5'-piperidine HCl—is explicitly claimed as the core pharmacophore in Neomorph Inc.'s patent series (WO/2024/0239785) directed to IKZF2 (Helios)-selective degraders for cancer immunotherapy [1]. This patent, assigned jointly to Neomorph and Dana-Farber Cancer Institute, discloses compounds of Formula (I) built upon this exact scaffold and demonstrates their ability to reduce IKZF2 protein levels in Treg cells, with the stated therapeutic rationale of enhancing anti-tumor immune responses [1][2]. The existence of an issued patent from a leading targeted protein degradation biotechnology company provides third-party validation of the scaffold's utility and drug-like properties, distinguishing it from building blocks lacking such documented therapeutic relevance [1].

IKZF2 degradation Helios degrader patent-validated scaffold

Optimal Research and Industrial Deployment Scenarios for Thalidomide-5'-piperidine HCl Based on Quantitative Evidence


High-Throughput Parallel PROTAC Library Synthesis with Carboxyl-Containing Target Warheads

The free terminal amine of Thalidomide-5'-piperidine HCl (as HCl salt) enables direct, one-step amide coupling to any carboxylic acid-functionalized target-protein ligand using standard EDC or HATU activation [1]. This chemistry is identical across all amine-terminal building blocks in the Sigma-Aldrich degrader portfolio, allowing a single target ligand to be reacted in parallel with 50+ different E3 ligand-linker conjugates to rapidly generate a diverse screening library . The piperidine ring provides a rigid, well-defined linker geometry that contrasts with flexible PEG-based alternatives, offering a structurally distinct data point for linker SAR assessment . This scenario is most appropriate for early-stage hit-finding campaigns where maximizing chemical diversity in linker composition and exit-vector geometry is the primary objective.

Structure-Based PROTAC Optimization Leveraging C5 Exit Vector Geometry

For PROTAC programs where a CRBN–target protein ternary complex crystal structure or computational docking model is available, the C5-piperidine exit vector of Thalidomide-5'-piperidine HCl provides a defined spatial trajectory for the conjugated target ligand [1]. The C5 attachment position orients the linker and attached warhead toward a distinct region of the neosubstrate interface compared to the more commonly explored C4 exit vector, as structurally characterized in the CRBN–pomalidomide–ZNF692 complex (PDB 6H0G) [1]. Researchers pursuing rational, structure-guided optimization of PROTAC linker geometry should preferentially procure this C5-piperidine building block when computational modeling predicts favorable ternary complex geometry from a C5-anchored linker orientation.

IKZF2 (Helios)-Targeted Degrader Development for Immuno-Oncology Research

The 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione core scaffold has been explicitly validated in the Neomorph/Dana-Farber patent series (WO/2024/0239785) for IKZF2-selective degradation, with the stated therapeutic goal of depleting Helios protein in regulatory T cells to enhance anti-tumor immunity [1]. Thalidomide-5'-piperidine HCl serves as a direct synthetic precursor to the elaborated IKZF2 degraders claimed in this patent family. Academic and industrial groups pursuing Helios degradation as an immuno-oncology strategy can procure this building block to access the patent-validated scaffold without de novo synthesis of the CRBN ligand-linker intermediate [1].

Comparative Linker Rigidity Assessment in Degrader SAR Studies

The conformationally constrained piperidine linker in Thalidomide-5'-piperidine HCl (~2–3 low-energy conformers) provides a rigid-linker control for systematic comparison against flexible PEG- or alkyl-linked CRBN building blocks [1]. Published degrader design principles indicate that linker rigidity can significantly influence ternary complex cooperativity and degradation potency [1]. By procuring this rigid-piperidine building block alongside flexible-linker alternatives (e.g., Thalidomide-5-(PEG2-amine) or Thalidomide-5-(C6-amine)), researchers can generate matched-pair PROTAC series that isolate linker flexibility as the sole variable, enabling quantitative assessment of its impact on degradation DC₅₀ and maximal degradation efficiency (Dmax) .

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